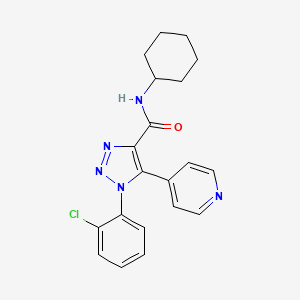

1-(2-chlorophenyl)-N-cyclohexyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2,4-Triazole derivatives are a class of compounds that have shown promising anticancer properties . They are characterized by a 1,2,4-triazole ring, which is a heterocyclic compound containing three nitrogen atoms . These compounds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Synthesis Analysis

The synthesis of similar compounds involves confirming the structures of these derivatives using spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis . The CHN analysis can be recorded on an automatic analyzer, and mass spectra can be recorded in acetonitrile solvent .Molecular Structure Analysis

The molecular structures of similar compounds are confirmed by their physicochemical properties and spectroanalytical data .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

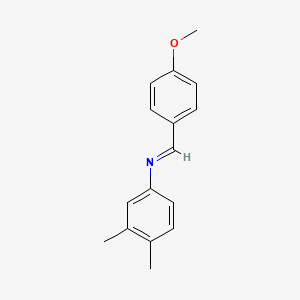

A significant area of research involves the synthesis of novel heterocyclic compounds that exhibit diverse chemical properties. For instance, the synthesis of new 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4-(arylmethyleneamino)-4H-1,2,4-triazole derivatives showcases a method for preparing compounds with potential antioxidant and antiradical activities (Bekircan et al., 2008). Similarly, the development of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide from 5-bromoindazole-3-carboxylic acid methylester, followed by a series of reactions, exemplifies the intricate processes involved in creating new compounds with detailed spectroscopic characterization (Anuradha et al., 2014).

Potential Biological Applications

The exploration of biological activities is a key research area for these compounds. The study on enaminones and their conversion to azolopyrimidines, azolopyridines, and quinolines reveals potential paths for creating substances with antitumor and antimicrobial activities (Almazroa et al., 2004). Furthermore, the synthesis of novel arylazothiazole disperse dyes containing selenium for dyeing polyester fibers demonstrates the application of these compounds beyond biomedical fields, showing their efficiency in in vitro screening for antioxidant, antitumor, and antimicrobial activities (Khalifa et al., 2015).

Antimicrobial and Anticancer Evaluation

Compounds derived from or related to 1-(2-chlorophenyl)-N-cyclohexyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide have been assessed for their antimicrobial and anticancer potentials. For example, novel pyrazolopyrimidines derivatives have been evaluated as anticancer and anti-5-lipoxygenase agents, highlighting the broad spectrum of biological activities exhibited by these compounds (Rahmouni et al., 2016).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(2-chlorophenyl)-N-cyclohexyl-5-pyridin-4-yltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN5O/c21-16-8-4-5-9-17(16)26-19(14-10-12-22-13-11-14)18(24-25-26)20(27)23-15-6-2-1-3-7-15/h4-5,8-13,15H,1-3,6-7H2,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIGGCWLGWQHJBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chlorophenyl)-N-cyclohexyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(Piperazin-1-yl)methyl]pyridine-3-carbonitrile](/img/structure/B2767585.png)

![N-(4-methoxyphenyl)-2-[1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2767586.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2767597.png)

![2-[(2-Tert-butyl-4-methoxyphenoxy)methyl]oxirane](/img/structure/B2767598.png)

![1-[4-(1,2,3,4-Tetrahydroisoquinoline-2-sulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2767599.png)

![3-[2,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-3-yl]-3-oxopropanenitrile](/img/structure/B2767601.png)

![N-{3-[(2H-1,3-benzodioxol-5-yloxy)methyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2767608.png)